molecular formula C14H16Cl2N2O5S B129035 Imazalil sulfate CAS No. 58594-72-2

Imazalil sulfate

Cat. No. B129035
CAS RN: 58594-72-2
M. Wt: 395.3 g/mol
InChI Key: XVTXMTOYQVRHSK-UHFFFAOYSA-N
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Description

Imazalil sulfate, commonly referred to as IMZ, is a fungicide extensively used in citrus packhouses to control green mould, which is primarily caused by the fungus Penicillium digitatum. Despite its widespread application, the disease continues to result in significant postharvest losses. The maximum residue limit (MRL) for IMZ on citrus fruit is established at 5 µg g⁻¹, with 2-3 µg g⁻¹ being the biologically effective residue level to inhibit green mould sporulation. However, audits of residue levels in citrus fruit indicate that many packhouses have residue levels of ≤1 µg g⁻¹, which may not be sufficient for effective disease control, especially in the presence of IMZ-resistant isolates of P. digitatum .

Synthesis Analysis

The synthesis of imazalil sulfate is not directly discussed in the provided papers. However, the application methods and resultant residue levels of IMZ in commercial citrus packhouses are studied. The majority of packhouses apply IMZ in a sulfate salt formulation through a fungicide dip tank, which suggests that the synthesis of the compound is in a form that is suitable for such applications .

Molecular Structure Analysis

The molecular structure of imazalil sulfate is not explicitly analyzed in the provided papers. However, the structure plays a crucial role in its function as a fungicide and its interaction with the target fungus, Penicillium digitatum. The effectiveness of IMZ against sensitive and resistant isolates of the fungus indicates that the molecular structure of IMZ is critical in its fungicidal activity .

Chemical Reactions Analysis

The degradation of imazalil sulfate has been studied in advanced oxidation processes, including UV/TiO2, UV/K2S2O8, and UV/TiO2/K2S2O8 systems. The degradation efficiency varies with the system and pH level, indicating that the chemical reactions involved in the degradation process are influenced by these factors. For instance, the UV/TiO2 system shows the best efficiency at alkaline pH, where the degradation rate is governed by IMZ adsorption onto TiO2. In contrast, the UV/TiO2/K2S2O8 system is most efficient at acidic pH, where persulfate adsorption onto TiO2 surface plays a significant role .

Physical and Chemical Properties Analysis

The physical and chemical properties of imazalil sulfate, such as its residue decline in citrus, have been investigated. The residue of IMZ sulfate in citrus was studied by dipping fruits and analyzing the decline using ion-paired reversed high-performance liquid chromatography. The study found that the dissipation of IMZ sulfate residues over time followed first-order kinetics, with half-lives in citrus fruit and citrus peel being 63 days and 60 days, respectively. This indicates that IMZ sulfate is relatively easily degradable in citrus .

Scientific Research Applications

Green Mould Control in Citrus

Imazalil is widely used in citrus packhouses to manage green mould caused by Penicillium digitatum. Studies have evaluated its efficacy when applied in wax coatings and its residue levels in treated fruits. It's found that imazalil provides better protective than curative control against sensitive isolates of the fungus, and residue levels increase with higher coating loads. However, resistant isolates of the fungus cannot be controlled effectively by imazalil alone (Njombolwana et al., 2013).

Degradation in Citrus

Research on the degradation of imazalil sulfate in citrus has been conducted to provide a basis for its reasonable use. The residue decline in citrus was monitored, indicating that imazalil sulfate belongs to the easily degradable category in citrus (Zhen, 2012).

Cytogenetic and Genotoxic Effects

A study assessed the cyto-genotoxic potential of imazalil on Allium cepa roots. It demonstrated that imazalil has cytotoxic and genotoxic effects, indicating the need for careful use and further investigation into its toxicity mechanisms (Çıldır & Liman, 2020).

Influence on Gut Microbiota and Intestinal Barrier Function

Chronic exposure of mice to imazalil has been shown to affect gut microbiota and intestinal barrier function. It alters the richness of microbiota in cecal contents and feces and disturbs intestinal barrier function, reducing mucus secretion and affecting gene expression related to cystic fibrosis transmembrane conductance regulator (CFTR) (Jin et al., 2018).

Enantioselective Degradation in Apples and Soils

The degradation dynamics of imazalil enantiomers in apples and field soils have been studied. It was found that different enantiomers of imazalil degrade at varying rates in different apple varieties, with no significant enantioselectivity observed in soils (Li et al., 2017).

Induction of Gut Microbiota Dysbiosis and Colonic Inflammation in Mice

Oral exposure to imazalil has been shown to induce gut microbiota dysbiosis and colonic inflammation in mice. The study highlighted the alteration in the abundance of various microbial genera and the inflammatory response in the colon (Jin et al., 2016).

Safety And Hazards

Imazalil sulfate is harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective gloves .

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTXMTOYQVRHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35554-44-0 (Parent)
Record name Imazalil sulfate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3034662
Record name Imazalil sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imazalil sulfate

CAS RN

58594-72-2
Record name Imazalil sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58594-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imazalil sulfate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imazalil sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(allyloxy)ethyl-2-(2,4-dichlorophenyl)-1H-imidazolium hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ENILCONAZOLE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2BD9F4H2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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